(Z)-2-cyano-3-pyridin-4-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-pyridin-4-ylprop-2-enamide is an organic compound characterized by its cyano and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide typically involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Products may include carboxylic acids or nitriles.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, such as amides, esters, or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its cyano group is particularly useful in labeling studies .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
(E)-2-cyano-3-pyridin-4-ylprop-2-enamide: The E-isomer of the compound, differing in the spatial arrangement of the cyano and pyridine groups.
2-cyano-3-pyridin-4-ylprop-2-enamide: Lacks the Z/E stereochemistry, representing a mixture of isomers.
3-cyano-4-pyridin-2-ylprop-2-enamide: A positional isomer with the cyano group attached to a different carbon atom on the pyridine ring.
Uniqueness: (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide is unique due to its specific Z-configuration, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities and properties compared to its isomers .
Properties
CAS No. |
40749-36-8 |
---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(Z)-2-cyano-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C9H7N3O/c10-6-8(9(11)13)5-7-1-3-12-4-2-7/h1-5H,(H2,11,13)/b8-5- |
InChI Key |
OJUGYMUOPZHNKD-YVMONPNESA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=C(/C#N)\C(=O)N |
Canonical SMILES |
C1=CN=CC=C1C=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.